2-(2-Iodo-ethyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an iodoethyl group attached to the piperidine ring and a benzyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with iodoethyl reagents under specific conditions. One common method involves the use of a piperidine-1-carboxylic acid derivative, which is reacted with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the ester group to an alcohol.
Scientific Research Applications
2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)-piperidine-1-carboxylic acid benzyl ester
- 2-(2-Chloroethyl)-piperidine-1-carboxylic acid benzyl ester
- 2-(2-Fluoroethyl)-piperidine-1-carboxylic acid benzyl ester
Uniqueness
2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed article provides a comprehensive overview of 2-(2-Iodoethyl)-piperidine-1-carboxylic acid benzyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H20INO2 |
---|---|
Molecular Weight |
373.23 g/mol |
IUPAC Name |
benzyl 2-(2-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20INO2/c16-10-9-14-8-4-5-11-17(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
VBYRXTJONOCIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCI)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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